molecular formula C5H3F5O2 B1360285 Methyl perfluorobuten-3-oate CAS No. 20562-79-2

Methyl perfluorobuten-3-oate

Cat. No.: B1360285
CAS No.: 20562-79-2
M. Wt: 190.07 g/mol
InChI Key: AZKKPFXZCSUOGD-UHFFFAOYSA-N
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Description

Methyl perfluorobuten-3-oate, also known as methyl 2,2,3,4,4-pentafluoro-3-butenoate, is an organic compound with the molecular formula C5H3F5O2. It is characterized by the presence of five fluorine atoms attached to a butenoate ester structure. This compound is of interest due to its unique chemical properties imparted by the fluorine atoms, which make it highly stable and resistant to degradation.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl perfluorobuten-3-oate can be synthesized through the esterification of 2,2,3,4,4-pentafluoro-3-butenoic acid with methanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions: Methyl perfluorobuten-3-oate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form perfluorinated carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Perfluorinated carboxylic acids.

    Reduction: Perfluorinated alcohols.

    Substitution: Various substituted perfluorobuten-3-oate derivatives.

Scientific Research Applications

Methyl perfluorobuten-3-oate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound’s stability and resistance to degradation make it useful in studying biological systems that interact with fluorinated molecules.

    Medicine: Research into fluorinated compounds for drug development often involves this compound as a precursor.

    Industry: It is used in the production of fluorinated polymers and surfactants, which have applications in coatings, electronics, and other high-performance materials.

Mechanism of Action

The mechanism of action of methyl perfluorobuten-3-oate involves its interaction with various molecular targets. The presence of fluorine atoms enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The ester group can undergo hydrolysis, releasing the active perfluorinated acid, which can then participate in further biochemical reactions. The pathways involved include ester hydrolysis and subsequent interactions with cellular components.

Comparison with Similar Compounds

    Methyl perfluorobutyrate: Similar in structure but lacks the double bond present in methyl perfluorobuten-3-oate.

    Methyl perfluoropropionate: Contains fewer fluorine atoms and a shorter carbon chain.

    Methyl perfluorohexanoate: Has a longer carbon chain and more fluorine atoms.

Uniqueness: this compound is unique due to its combination of a double bond and multiple fluorine atoms, which confer distinct chemical reactivity and stability. This makes it particularly valuable in applications requiring high-performance materials and stable intermediates for further chemical synthesis.

Properties

IUPAC Name

methyl 2,2,3,4,4-pentafluorobut-3-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F5O2/c1-12-4(11)5(9,10)2(6)3(7)8/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZKKPFXZCSUOGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(=C(F)F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10174564
Record name Methyl perfluorobuten-3-oate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10174564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20562-79-2
Record name Methyl perfluorobuten-3-oate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020562792
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl perfluorobuten-3-oate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10174564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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